3,4-Dimethylcyclohexanol
Overview
Description
3,4-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O . It is a type of cyclohexanol, characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylcyclohexanol can be synthesized through the hydrogenation of 3,4-dimethylcyclohexanone. The reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, this compound is produced through similar hydrogenation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: 3,4-Dimethylcyclohexanone
Reduction: 3,4-Dimethylcyclohexane
Substitution: 3,4-Dimethylcyclohexyl chloride
Scientific Research Applications
Chemistry: 3,4-Dimethylcyclohexanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on cellular processes and enzyme activities .
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 3,4-dimethylcyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and function . Additionally, the methyl groups can affect the compound’s hydrophobic interactions with lipid membranes and other hydrophobic regions of proteins .
Comparison with Similar Compounds
Cyclohexanol: Lacks the methyl groups present in 3,4-dimethylcyclohexanol.
2,3-Dimethylcyclohexanol: Methyl groups are attached to the second and third carbon atoms.
4-Methylcyclohexanol: Only one methyl group attached to the fourth carbon atom.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties compared to other cyclohexanol derivatives . This unique structure allows for distinct interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
IUPAC Name |
3,4-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-3-4-8(9)5-7(6)2/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXJUPCYVIBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871143 | |
Record name | 3,4-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871143 | |
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Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3,4-Dimethylcyclohexanol | |
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CAS No. |
5715-23-1 | |
Record name | 3,4-Dimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5715-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005715231 | |
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Record name | 5715-23-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62034 | |
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Record name | 3,4-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.738 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the self-association of cyclohexanols, including 3,4-dimethylcyclohexanol?
A: Understanding the self-association of cyclohexanols provides insights into their physical and chemical properties in solution. [] For instance, the study on cyclohexanol derivatives in inert solvents like n-heptane and n-decane reveals how the molecule's structure influences its ability to form hydrogen bonds. [] This information is valuable for predicting the behavior of these compounds in various applications.
Q2: How does the structure of this compound influence its self-association compared to other cyclohexanols?
A: The position of the methyl groups on the cyclohexane ring affects the steric hindrance around the hydroxyl group. [] While the study doesn't directly investigate this compound, it suggests that the presence of methyl groups in close proximity to the hydroxyl group can hinder the formation of hydrogen bonds, making it less prone to self-associate compared to unsubstituted cyclohexanol.
Q3: Has this compound been identified in any biological samples, and if so, what analytical techniques were used?
A: Yes, this compound was identified as one of the compounds present in higher concentrations in exhaled breath compared to inhaled air in a study using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). [] This sensitive technique allowed for the detection and identification of volatile organic compounds, including this compound, in the breath samples.
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